molecular formula C8H11Cl2N3O B1386996 {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride CAS No. 1231926-53-6

{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride

Cat. No.: B1386996
CAS No.: 1231926-53-6
M. Wt: 236.1 g/mol
InChI Key: RZGTWGQGKXTQSN-UHFFFAOYSA-N
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Description

{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a chemical compound that features a furan ring and a pyrazole ring connected via a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride typically involves the formation of the furan and pyrazole rings followed by their coupling through a methylamine linkage. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The subsequent coupling reaction can be achieved using reagents such as formaldehyde and ammonium chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives, including {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising results against various pathogenic bacteria and fungi, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Cancer Research
Certain pyrazole derivatives have shown antiproliferative effects against cancer cell lines. For instance, compounds derived from pyrazoles have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .

Analytical Chemistry

Metal Ion Extraction
Compounds like this compound can act as chelating agents in the extraction of metal ions from solutions. Their ability to form stable complexes with metal ions is utilized in various analytical techniques, including spectrophotometry and chromatography .

NMR Shift Reagents
The compound can also be used as an NMR shift reagent, enhancing the resolution of NMR spectra by selectively shifting the resonance of certain nuclei. This property is beneficial in structural elucidation and analysis of complex mixtures .

Material Science

Synthesis of Metal Complexes
The coordination chemistry of pyrazole derivatives allows for the formation of metal complexes that are useful in catalysis and materials science. These complexes have applications in developing new materials with enhanced properties, such as increased thermal stability and conductivity .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus using similar pyrazole derivatives.
Anti-inflammatory PropertiesInhibition of COX enzymes leading to reduced inflammation in vitro models.
Metal Ion ExtractionEffective extraction of copper ions from aqueous solutions using pyrazole-based ligands.

Mechanism of Action

The mechanism of action of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methylamine group may facilitate binding to these targets, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.

    Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.

    Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in the compound.

Uniqueness

{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is unique due to the combination of furan and pyrazole rings connected via a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Chemical Structure and Properties
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a compound characterized by a unique combination of a furan ring and a pyrazole ring linked by a methylamine group. Its molecular formula is C8H11Cl2N3OC_8H_{11}Cl_2N_3O with a molecular weight of approximately 236.1 g/mol. The compound has been identified with the CAS number 1231926-53-6 and is recognized for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The furan and pyrazole moieties can modulate biological pathways, while the methylamine group may enhance binding affinity to these targets, potentially increasing the compound's efficacy in therapeutic applications.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds often display significant activity against various bacterial strains and cancer cell lines, making them valuable in drug development.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineReference Source
AntimicrobialE. coli
AnticancerA549 (lung cancer)
AnticancerMCF-7 (breast cancer)

Case Studies

  • Anticancer Activity : A study evaluating the anticancer effects of various pyrazole derivatives found that this compound exhibited notable cytotoxicity against A549 lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted pyrazoles, revealing that compounds similar to this compound showed effective inhibition against Gram-negative bacteria such as E. coli, highlighting its relevance in treating bacterial infections .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions to form the furan and pyrazole rings, followed by coupling through a methylamine linkage. Common methods include using formaldehyde and ammonium chloride under controlled conditions to achieve high yields .

Table 2: Synthesis Overview

StepReaction TypeConditions
Formation of Furan RingCyclizationAcidic/Basic conditions
Formation of PyrazoleCyclizationControlled temperature
Coupling ReactionNucleophilic substitutionFormaldehyde and ammonium chloride

Future Directions in Research

Given its promising biological activities, further research into this compound should focus on:

  • Mechanistic Studies : Understanding the specific molecular interactions at play.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

Properties

IUPAC Name

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGTWGQGKXTQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride

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